molecular formula C18H16FN3O4S2 B2742858 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-fluorobenzenesulfonamide CAS No. 921543-38-6

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-fluorobenzenesulfonamide

Cat. No. B2742858
CAS RN: 921543-38-6
M. Wt: 421.46
InChI Key: GUSPLKYQQXFPBG-UHFFFAOYSA-N
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Description

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-fluorobenzenesulfonamide, also known as GSK2334470, is a small molecule inhibitor that targets the PDK1/Akt signaling pathway. This pathway is crucial for the regulation of cell growth, survival, and metabolism, making it an important target for cancer therapy.

Scientific Research Applications

Catalysis

Research on sulfonamides, such as those involving N-fluorobenzenesulfonimide, has led to advancements in catalysis. For example, a study on copper-catalyzed radical N-demethylation of amides using N-fluorobenzenesulfonimide as an oxidant demonstrates the utility of sulfonamide derivatives in organic synthesis transformations. This process involves the conversion of amides to N-demethylated products through a series of electron transfer and hydrolysis steps, highlighting the role of sulfonamide compounds in facilitating novel catalytic reactions (Xu Yi et al., 2020).

Antitumor Applications

Sulfonamide derivatives have been explored for their antitumor properties. A notable study synthesized sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard, demonstrating potent antitumor agents with low toxicity. These compounds exhibited significant antitumor activity in mice, suggesting the potential of sulfonamide-based compounds in cancer treatment (Z. Huang et al., 2001).

Environmental Remediation

Sulfonamides have also been studied for their environmental applications, such as in the remediation of perfluoroalkyl substances (PFAS) in groundwater. A study on the heat-activated persulfate oxidation of PFOA and PFOS underlines the effectiveness of sulfonamide-based reactions in degrading persistent environmental pollutants, offering insights into potential applications of sulfonamides in environmental cleanup efforts (Saerom Park et al., 2016).

properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4S2/c1-2-27(23,24)18-12-11-16(20-21-18)13-7-9-14(10-8-13)22-28(25,26)17-6-4-3-5-15(17)19/h3-12,22H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSPLKYQQXFPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-fluorobenzenesulfonamide

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